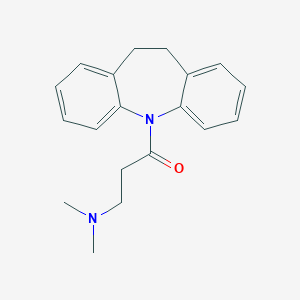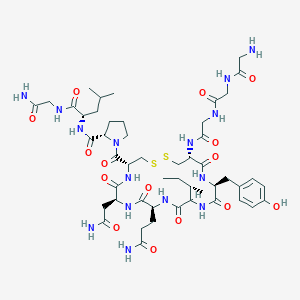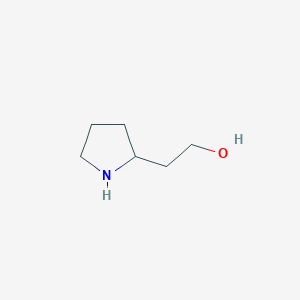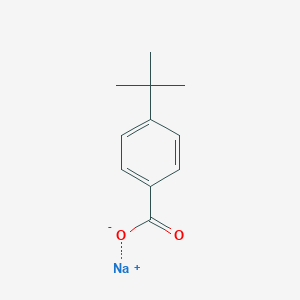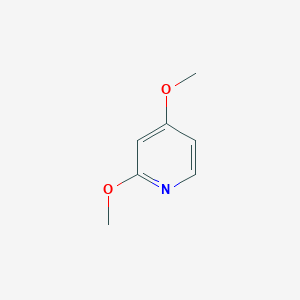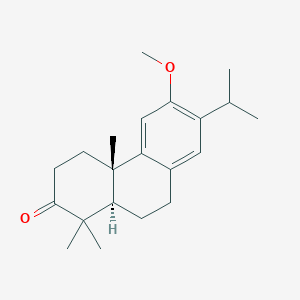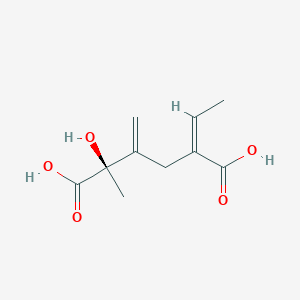
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid, also known as EHMHA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis Techniques and Intermediates : A study by Gordon-Gray and Whiteley (1977) detailed the synthesis of a related compound, 2-Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid, which is used as an intermediate in the total synthesis of swazinecic acid dilactone. This synthesis involves condensation reactions and a Mannich reaction, highlighting the chemical's role in complex organic synthesis processes (Gordon-Gray & Whiteley, 1977).
Stereochemistry in Organic Reactions : Tadano, Minami, and Ogawa (1990) investigated the stereochemistry of Claisen rearrangements of similar compounds derived from D-glucose. This research emphasizes the importance of stereochemistry in understanding and controlling organic reactions, particularly for compounds with multiple chiral centers (Tadano, Minami, & Ogawa, 1990).
Synthesis of Stereoisomers : Matsumoto et al. (1992) synthesized all stereoisomers of a related gamma-lactone acid, demonstrating the methods to control stereochemistry in organic synthesis. This research contributes to our understanding of synthesizing and differentiating between different stereoisomers of complex organic molecules (Matsumoto et al., 1992).
Natural Product Isolation and Activities : Luo et al. (2017) isolated a new hexanedioic acid analogue from an endophytic fungus. This study not only contributes to the discovery of new natural products but also examines their biological activities, such as antioxidant properties (Luo et al., 2017).
Chiroptical Properties and Conformational Studies : The chiroptical properties and conformations of various 2-methyl substituted carboxylic acids were studied by Korver and Gorkom (1974), contributing to the understanding of molecular properties related to optical activity and molecular conformations (Korver & Gorkom, 1974).
properties
CAS RN |
18003-06-0 |
|---|---|
Product Name |
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid |
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid |
InChI |
InChI=1S/C10H14O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,15H,2,5H2,1,3H3,(H,11,12)(H,13,14)/b7-4-/t10-/m1/s1 |
InChI Key |
AKOXKNVOTFFDSM-ISGFRBBESA-N |
Isomeric SMILES |
C/C=C(/CC(=C)[C@](C)(C(=O)O)O)\C(=O)O |
SMILES |
CC=C(CC(=C)C(C)(C(=O)O)O)C(=O)O |
Canonical SMILES |
CC=C(CC(=C)C(C)(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



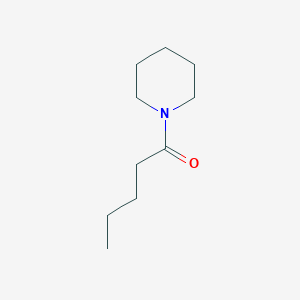
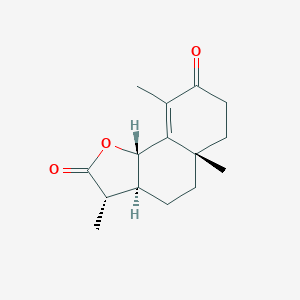
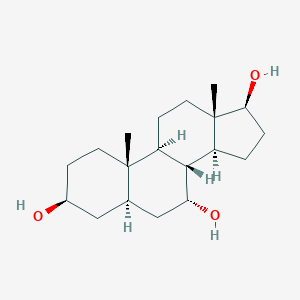
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)


